3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is notable for its diverse biological activities, which include antibacterial and antitumor properties. The molecular formula for this compound is with a molecular weight of approximately 202.17 g/mol. It is classified as an organic compound and is often utilized in scientific research for its potential therapeutic applications .
The compound can be sourced from various chemical suppliers, including American Elements and Sigma-Aldrich. It is classified under the category of pyrazolo[1,5-a]pyrimidines, which are known for their pharmacological significance. The compound's CAS number is 329207-47-8, and it has been cataloged in several chemical databases, including PubChem and ChemicalBook .
The synthesis of 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 3-amino-4-cyanopyrazole with appropriate carboxylic acid derivatives under controlled conditions to yield the desired product. The process may involve cyclization steps that form the pyrazolo[1,5-a]pyrimidine core structure.
Key steps in the synthesis may include:
These methods often require optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product .
The molecular structure of 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. The specific arrangement of atoms can be represented using various structural formulas:
The structural representation can be summarized as follows:
This structure indicates the presence of functional groups such as cyano and carboxylic acid, which contribute to its reactivity and biological activity .
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions due to its functional groups. Notable reactions include:
These reactions are typically facilitated by reagents such as lithium aluminum hydride for reductions or sodium hydroxide for nucleophilic substitutions .
The mechanism of action for 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid primarily involves its interaction with specific biological targets. Research indicates that it may inhibit certain enzymes or pathways relevant to disease processes:
The interaction with these molecular targets often results in altered biochemical pathways that can lead to therapeutic effects such as reduced inflammation or antibacterial activity .
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibits several important physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 202.17 g/mol |
Appearance | Powder |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Purity | >90% |
These properties are crucial for determining the compound's stability, solubility in different solvents, and suitability for various applications in research and industry .
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has significant applications in scientific research:
The architectural framework of pyrazolo[1,5-a]pyrimidine comprises five potential modification sites (positions 2, 3, 5, 6, and 7), enabling extensive structural diversification. Each position exerts distinct electronic and steric influences on molecular recognition and physicochemical behavior:
Table 1: Molecular Descriptors of 3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Property | Value | Significance |
---|---|---|
CAS Registry Number | 329207-47-8 | Unique compound identifier |
Molecular Formula | C₉H₆N₄O₂ | Elemental composition confirmed by HRMS |
Molecular Weight | 202.17 g/mol | Optimal for drug-like molecules (MW < 500) |
SMILES Notation | CC1=C(C=NC2=C(C=NN21)C#N)C(=O)O | Canonical representation of atomic connectivity |
IUPAC Name | 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Systematic chemical nomenclature |
Table 2: Key Substituent Positions and Functionalization Effects in Pyrazolo[1,5-a]pyrimidines
Position | Representative Substituents | Electronic Effects | Biological Consequences |
---|---|---|---|
3 | –CN, –COOR, –CONH₂ | Strong π-accepting | Enhanced kinase affinity; improved membrane permeability |
6 | –COOH, –CONHR, –SO₂NH₂ | Ionizable/polar | Solubility enhancement; metalloenzyme coordination |
7 | –CH₃, –CF₃, –Ph | Steric modulation | Metabolic stabilization; hydrophobic pocket complementarity |
Synthetic methodologies exploit regioselective cyclocondensation strategies, typically involving reactions between 5-aminopyrazoles and 1,3-biselectrophiles like β-enaminones, enaminonitriles, or 1,3-dicarbonyl compounds. Microwave-assisted protocols (120–150°C, 10–30 min) have emerged as efficient approaches for constructing highly functionalized derivatives, including the 3-cyano-6-carboxylic acid motif, with yields exceeding 85% under optimized conditions [7] [8].
The trajectory of pyrazolo[1,5-a]pyrimidine development reflects broader paradigms in heterocyclic medicinal chemistry. Initial explorations (1980s–1990s) focused on simplistic 2,5,7-trisubstituted variants for CNS applications, culminating in first-generation therapeutics like zaleplon—a GABAA receptor modulator approved in 1999. Structural analysis revealed that unsubstituted C-3 and C-6 positions limited target versatility [1] [4].
The early 2000s witnessed strategic incorporation of hydrogen-bond acceptors at C-3 (e.g., cyano, carboxamido) and ionizable groups at C-6 (e.g., carboxylic acid), enabling engagement with diverse enzyme classes. This period generated ocinaplon (GABAergic anxiolytic) and dorsomorphin (AMPK inhibitor), the latter demonstrating the scaffold’s capacity for kinase modulation [7]. The 2010–2020 decade marked systematic exploration of C-7 steric effects:
Table 3: Evolution of Pyrazolo[1,5-a]pyrimidine-Based Drug Development
Era | Key Derivatives | Structural Innovations | Therapeutic Application |
---|---|---|---|
1980s–1990s | Zaleplon, Indiplon | Minimally substituted (C-7 aryl) | Sedatives (GABA modulation) |
2000–2010 | Ocinaplon, Dorsomorphin | C-3 CN/CONH₂; C-6 H/alkyl | Anxiolytics, Kinase inhibitors |
2010–Present | Presatovir, Zanubrutinib hybrids | C-3 CN; C-6 COOH; C-7 methyl/trifluoromethyl | Antiviral, Anticancer, Anti-inflammatory |
Contemporary design integrates multifunctionalization, exemplified by 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS# 329207-47-8). This derivative synergizes three pharmacophoric elements:
This evolution underscores a transition from serendipitous discovery to structure-guided optimization, positioning pyrazolo[1,5-a]pyrimidines as versatile platforms for target-informed molecular design.
Functionalization at C-3, C-6, and C-7 induces profound and often synergistic effects on target engagement, selectivity, and physicochemical behavior. Structure-activity relationship (SAR) analyses reveal distinct yet interconnected roles:
Electronic and Steric Synergy
Bioactivity Manifestations
Table 4: Substituent Contributions to Biological Activity Profiles
Functional Group | Molecular Interactions | Targets Affected | Potency Enhancement Mechanism |
---|---|---|---|
3-Cyano (–CN) | H-bond acceptance; dipole enhancement | Kinases, Carbonic anhydrases | Polar interaction with catalytic lysine |
6-Carboxylic acid (–COOH) | Zn²⁺ chelation; ionic bonding | Metalloenzymes, Phosphotransferases | Active-site metal coordination; charge complementarity |
7-Methyl (–CH₃) | Hydrophobic contact; metabolic shielding | COX-2, sPLA2-V, Kinases | Van der Waals stabilization; CYP2C9 blockade |
Synthetic Manipulation Strategies
The C-6 carboxylic acid serves as a linchpin for further derivatization:
The strategic integration of these substituents exemplifies modern fragment-based design principles, transforming a foundational heterocycle into a targeted pharmacophore with tunable polypharmacology.
Concluding Remarks
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid exemplifies the sophistication achievable through rational heterocyclic design. Its tripartite functionalization—merging electronic modulation (C-3 cyano), target engagement (C-6 carboxylic acid), and pharmacokinetic optimization (C-7 methyl)—creates a versatile template amenable to divergent therapeutic applications. As synthetic methodologies advance, particularly in regioselective C-H functionalization and green chemistry approaches, this scaffold will continue yielding optimized candidates targeting emerging disease mechanisms. Future innovations will likely exploit the C-5 position for additional diversity, further solidifying pyrazolo[1,5-a]pyrimidines as indispensable resources in medicinal chemistry.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8